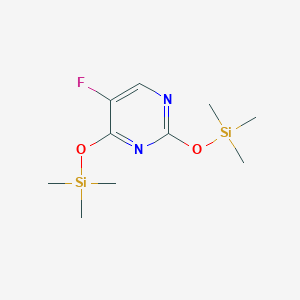
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine
Overview
Description
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. One of the key features of this compound is the presence of a fluorine atom at the C5 position of the pyrimidine ring, which can significantly alter the chemical and physical properties of the molecule. The bis(trimethylsilyl)oxy groups are silylating agents that can be used to protect or modify various functional groups in organic synthesis .
Synthesis Analysis
The synthesis of 5-fluoro pyrimidine derivatives, including 5-fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine, often involves the use of silylating agents such as bis(trimethylsilyl) trifluoroacetamide. This reagent is used to protect the hydroxyl groups during the gas-liquid chromatographic analysis of purine and pyrimidine bases . Additionally, a facile synthetic route towards 5-fluoro cytidine phosphoramidites has been developed, which allows for the site-specific incorporation of fluorinated pyrimidines into oligonucleotides by solid-phase synthesis . This suggests that similar methodologies could be applied to the synthesis of 5-fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine.
Molecular Structure Analysis
The molecular structure of fluorinated pyrimidines has been studied using various spectroscopic techniques. For instance, 1D 19F NMR spectroscopy has been used to probe DNA and RNA secondary structures with 5-fluoro pyrimidines, demonstrating that the equilibrium characteristics of bistable DNA and RNA oligonucleotides are hardly affected by fluorine substitution at the C5 position . X-ray crystallography has also been employed to determine the structure of related fluorinated pyrimidine nucleosides, revealing the syn orientation of the nucleobase with respect to the sugar and a C(3')-endo-C(4')-exo twist conformation of the ribose .
Chemical Reactions Analysis
The reactivity of fluorinated pyrimidines can be quite diverse. For example, the interaction of bis(trimethylsilyl)ketene acetals with various pyridines leads to the formation of fluorolactones, which are important intermediates in organic synthesis . The reactivity of the carbonyl group in pyrimidine-4-ones has been studied, showing that 4-chloro pyrimidines can react with ammonia or morpholine to yield 4-substituted pyrimidines . These studies indicate that 5-fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine could also participate in a variety of chemical reactions, potentially leading to the formation of new compounds with interesting pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine are influenced by the fluorine atom and the silyl groups attached to the pyrimidine ring. The presence of fluorine can affect the compound's thermodynamic stability, as seen in UV spectroscopic melting experiments where single 5-fluoro substitutions in double helices lead to comparable thermodynamic stabilities to unmodified analogs . The silyl groups can be used to protect the molecule during chromatographic analysis, as demonstrated by the development of quantitative methods for the analysis of purine and pyrimidine bases using gas-liquid chromatography . These properties are crucial for the compound's application in various fields, including medicinal chemistry and nucleic acid research.
Scientific Research Applications
It’s worth noting that the compound has a molecular weight of 274.44 and its linear formula is C10H19FN2O2Si2 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .
It’s worth noting that the compound has a molecular weight of 274.44 and its linear formula is C10H19FN2O2Si2 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(5-fluoro-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVQFVDWJDULDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169279 | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine | |
CAS RN |
17242-85-2 | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



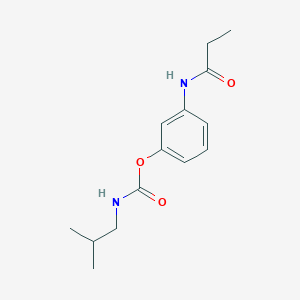
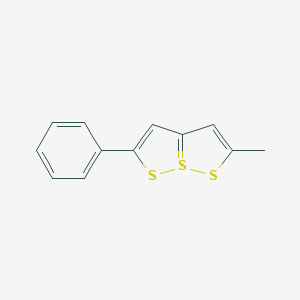

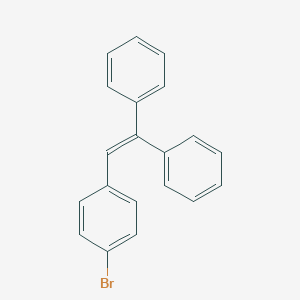
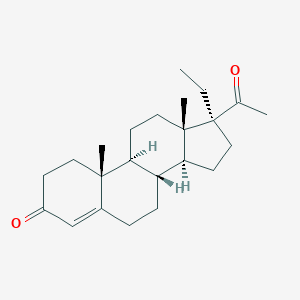
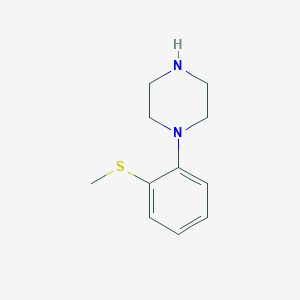
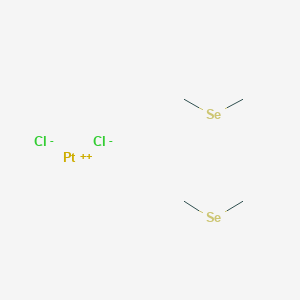

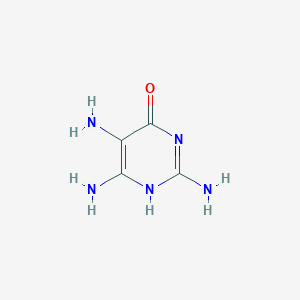
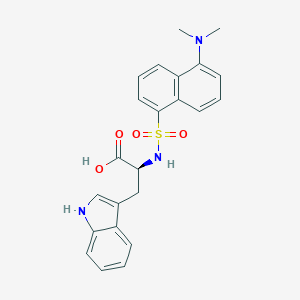
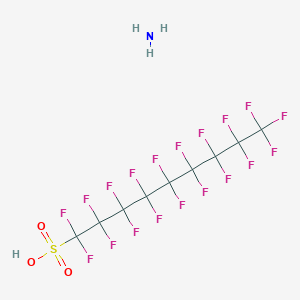
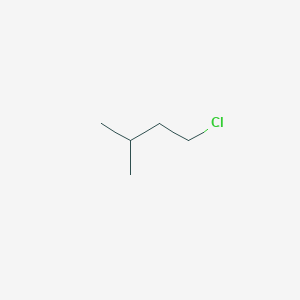
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
